2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide
Overview
Description
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with nitro, dimethyl, and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide typically involves multiple steps:
Nitration: The starting material, 2,4-dimethylphenol, undergoes nitration to introduce the nitro group at the 6-position.
Etherification: The nitrated product is then subjected to etherification with 2-chloroacetyl chloride to form 2-(2,4-dimethyl-6-nitrophenoxy)acetyl chloride.
Amidation: The final step involves the reaction of 2-(2,4-dimethyl-6-nitrophenoxy)acetyl chloride with 4-iodoaniline to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) for azide substitution.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic hydrolysis, respectively.
Major Products
Reduction: 2-(2,4-dimethyl-6-aminophenoxy)-N-(4-iodophenyl)acetamide.
Substitution: 2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-azidophenyl)acetamide.
Hydrolysis: 2-(2,4-dimethyl-6-nitrophenoxy)acetic acid and 4-iodoaniline.
Scientific Research Applications
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and iodophenyl groups may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of iodine.
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of iodine.
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O4/c1-10-7-11(2)16(14(8-10)19(21)22)23-9-15(20)18-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAXCYFGXZYFRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=C(C=C2)I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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